molecular formula C11H14N2O B7511121 N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide

N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide

Cat. No. B7511121
M. Wt: 190.24 g/mol
InChI Key: YYDVZLNJWIISBF-UHFFFAOYSA-N
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Description

N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide, also known as JNJ-54175446, is a chemical compound that belongs to the class of cyclopropanecarboxamide derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide works by selectively inhibiting the activity of CK1δ, which leads to the disruption of various cellular processes that are regulated by this protein kinase. This disruption can lead to the induction of apoptosis in cancer cells, the restoration of circadian rhythms in sleep disorders, and the prevention of neurodegeneration in Alzheimer's disease.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells, restore circadian rhythms in sleep disorders, and prevent neurodegeneration in Alzheimer's disease. N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has also been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high selectivity for CK1δ, its low toxicity profile, and its potential therapeutic applications in various diseases. However, it also has some limitations, such as its relatively low solubility in aqueous solutions and its high cost of synthesis.

Future Directions

There are several future directions for the research and development of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide. One possible direction is to explore its potential therapeutic applications in other diseases such as Parkinson's disease, Huntington's disease, and diabetes. Another direction is to develop more efficient and cost-effective synthesis methods for N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide, which could lead to its widespread availability for scientific research. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide, which could provide valuable insights into the regulation of various cellular processes.
In conclusion, N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide is a promising chemical compound that has potential applications in various fields of medicine. Its high selectivity for CK1δ, low toxicity profile, and potential therapeutic applications make it a promising candidate for further research and development. The future directions for the research and development of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide are vast, and further studies are needed to fully explore its potential applications in the field of medicine.

Synthesis Methods

The synthesis of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide involves the reaction between N-methylcyclopropanecarboxamide and pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a one-pot three-component reaction, which yields the desired product in good yield and purity.

Scientific Research Applications

N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has been extensively studied for its potential applications in various fields of medicine. It has been found to be a potent and selective inhibitor of the protein kinase CK1δ, which is involved in the regulation of various cellular processes such as circadian rhythms, DNA repair, and cell division. N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and sleep disorders.

properties

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(11(14)10-4-5-10)8-9-3-2-6-12-7-9/h2-3,6-7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDVZLNJWIISBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide

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